(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone
Overview
Description
(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone is a heterocyclic organic compound with the molecular formula C14H20N4O. It is known for its unique structure, which includes both piperazine and pyrrolidine rings attached to a pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target tropomyosin receptor kinases (trka/b/c) . These receptors play a crucial role in the development and function of the nervous system.
Mode of Action
If we consider its potential interaction with trka/b/c, it might bind to these receptors and modulate their signaling pathways . This could result in changes in cellular processes such as cell growth and differentiation.
Biochemical Pathways
If it does interact with trka/b/c, it could potentially influence neurotrophic signaling pathways , which are critical for neuronal survival and function.
Result of Action
If it does interact with trka/b/c, it could potentially influence neuronal survival and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone typically involves the reaction of 2-chloropyridine with piperazine and pyrrolidine under specific conditions. One common method includes:
Step 1: Reacting 2-chloropyridine with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Step 2: The intermediate product is then reacted with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone: Known for its unique combination of piperazine and pyrrolidine rings.
(2-(Piperazin-1-YL)pyridin-3-YL)(morpholin-1-YL)methanone: Similar structure but with a morpholine ring instead of pyrrolidine.
(2-(Piperazin-1-YL)pyridin-3-YL)(piperidin-1-YL)methanone: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
(2-piperazin-1-ylpyridin-3-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(18-8-1-2-9-18)12-4-3-5-16-13(12)17-10-6-15-7-11-17/h3-5,15H,1-2,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEFTWFQCGUCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639923 | |
Record name | [2-(Piperazin-1-yl)pyridin-3-yl](pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-06-0 | |
Record name | [2-(Piperazin-1-yl)pyridin-3-yl](pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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